The synthesis of ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate typically involves several steps:
Each reaction step requires careful control of parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .
The molecular structure of ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate can be represented using various notations:
InChI=1S/C19H20ClN7O4/c1-2-31-19(30)25-8-6-24(7-9-25)15(28)11-26-12-21-17-16(18(26)29)22-23-27(17)14-5-3-4-13(20)10-14/h3-5,10,12H,2,6-9,11H2,1H3
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl
The structure features a piperazine ring linked to a triazole-pyrimidine system with a chlorophenyl substituent. The presence of multiple functional groups suggests potential interactions in biological systems and highlights its complexity as a drug candidate .
Ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate can participate in various chemical reactions:
These reactions are pivotal for modifying the compound's structure for further studies on its biological activity or for synthesizing related compounds .
The mechanism of action for ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate is not fully elucidated but is believed to involve several pathways:
Further studies are necessary to clarify these mechanisms and validate their therapeutic potential .
The physical and chemical properties of ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate include:
These properties are essential for determining its suitability for various applications in drug formulation and biological testing .
Ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate has potential applications in:
Research into similar compounds has shown promising results in treating infections and managing blood pressure disorders .
CAS No.: 4687-94-9
CAS No.: 3002-52-6
CAS No.: